molecular formula C10H10N2O B3076985 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone CAS No. 1042981-21-4

1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone

Cat. No.: B3076985
CAS No.: 1042981-21-4
M. Wt: 174.20 g/mol
InChI Key: LQBCHDMNLVQFEY-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone (CAS 1042981-21-4) is a high-value heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research . This molecule features an imidazo[1,2-a]pyridine core, a privileged scaffold known for its wide range of pharmacological properties, substituted with a methyl group at position 2 and an ethanone moiety at position 5 . With a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol, it is a key synthetic intermediate for constructing more complex molecules . The primary research value of this compound lies in its role as a precursor in the development of novel bioactive molecules. It is extensively used as a building block for synthesizing more complex heterocyclic compounds, facilitating the development of new chemical entities . Its applications are particularly prominent in anticancer research, where derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory effects on cancer cell proliferation by modulating critical pathways such as AKT/mTOR, and by inducing cell cycle arrest and apoptosis . Furthermore, the imidazo[1,2-a]pyridine core is actively investigated for its anti-inflammatory and anti-neuroinflammatory potential, which is relevant for research into conditions like Alzheimer's disease, as these compounds can regulate pro-inflammatory mediators and enzymes like COX-2 . The mechanism of action for derivatives based on this scaffold often involves interaction with specific biological targets. Research indicates that such compounds can inhibit the activity of kinases like PI3K and AKT, suppress the NF-κB and STAT3 signaling pathways, and increase the expression of proteins like p53 and p21, leading to suppressed cancer cell viability and growth . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-12-9(8(2)13)4-3-5-10(12)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBCHDMNLVQFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248622
Record name 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042981-21-4
Record name 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042981-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and chemicals .
  • Reactivity Studies : It undergoes various chemical reactions, including oxidation (to form carboxylic acids), reduction (to yield alcohols), and nucleophilic substitution .

2. Biology

  • Biological Activities : Research indicates that 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone exhibits antimicrobial, antiviral, and anticancer properties. These activities are being investigated to understand their mechanisms and potential therapeutic uses .
  • Target Interaction : The compound interacts with multiple biological targets, making it a candidate for further studies in pharmacology .

3. Medicine

  • Drug Development : This compound is explored for its potential in developing new therapeutic agents aimed at specific biological pathways. Its unique structure may offer advantages in targeting specific diseases .
  • Clinical Research : Ongoing studies focus on its efficacy and safety profile in preclinical models to assess its viability as a drug candidate .

4. Industry

  • Material Science : this compound is utilized in creating new materials such as dyes and optical media for data storage . Its chemical properties lend themselves to innovative applications in material technology.

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound C₁₀H₁₀N₂O 174.20 1042981-21-4 2-Methyl, 5-ethanone
1-(Imidazo[1,2-a]pyridin-8-yl)ethanone C₉H₈N₂O 160.18 1538711-33-9 8-Ethanone, no methyl substitution
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₁₂N₂O₂ 204.23 Not provided 5-Methyl, 2-carboxylate ester
1-(Thieno[2,3-b]pyridin-5-yl)ethanone C₉H₇NOS 189.23 18354-57-9 Thieno-pyridine fused system
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone C₈H₇N₃O 161.16 Not provided Pyrazolo-pyridine hybrid

Key Observations :

  • Positional Isomerism: The ethanone group’s position (e.g., 5 vs. 8 in imidazo-pyridines) significantly alters electronic properties and reactivity .
  • Functional Group Variations: Replacement of ethanone with esters (e.g., ethyl carboxylate in ) increases hydrophilicity .

Physicochemical Properties

Electronic and Steric Effects

  • Lipophilicity: The methyl group and ethanone moiety likely enhance lipophilicity (logP ~1.5–2.0), favoring membrane permeability compared to polar derivatives like ethyl carboxylate .

Solubility and Stability

  • The compound is sparingly soluble in water but dissolves in organic solvents (e.g., DMSO, ethanol), consistent with imidazo-pyridine derivatives .
  • Stability under acidic/basic conditions is uncharacterized in the evidence but inferred to be moderate due to the aromatic core’s resilience.

Comparison with Other Derivatives

  • 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone: Synthesized via diazotization and coupling reactions (), highlighting the role of amino groups in directing reactivity .
  • Ethyl Carboxylate Derivatives : Prepared via esterification of carboxylic acid intermediates (), requiring milder conditions than ketone formation .

Antiviral Potential

  • Pyrazolo-pyridine Derivatives : Exhibit anti-HSV1 and anti-HAV-MBB activity (EC₅₀ ~10–50 μM) due to interactions with viral polymerases () .

Biological Activity

1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine core with a methyl group at the 2-position and an ethanone group at the 5-position. This unique structure contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets. These interactions can lead to multiple biochemical pathways being activated or inhibited, showcasing its potential in drug development:

  • Antimicrobial Activity : The compound has shown moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
  • Anticancer Properties : Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic activity against different cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effectiveness in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For example:

Compound ModificationEffect on Activity
Removal of the methyl groupDecreased activity by 3 to 25 times in various assays .
Addition of halogen substituentsEnhanced antimicrobial properties .
Alteration of the ethanone groupChanges in reactivity and biological effects .

This table highlights how specific structural changes can enhance or diminish the biological efficacy of related compounds.

Case Studies

Several studies have focused on the biological evaluation of imidazo[1,2-a]pyridine derivatives:

  • Antimicrobial Evaluation : A study conducted using the agar well diffusion method showed that derivatives exhibited varying levels of activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for several compounds, establishing a benchmark for future research .
  • Cytotoxicity Assays : Research involving cytotoxicity assays demonstrated that certain analogs of this compound displayed significant inhibition of cell proliferation in cancer cell lines, suggesting potential as anticancer agents .
  • Pharmacological Profiling : A comprehensive review assessed various pharmacological activities associated with imidazo[1,2-a]pyridine derivatives. Findings indicated a broad spectrum of activities including anti-inflammatory, anticonvulsant, and antiviral effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between imidazo[1,2-a]pyridine precursors and acetylating agents. For example, bromoacetophenone derivatives can react with substituted imidazo-pyridine intermediates under reflux conditions in ethanol or THF. Key parameters include solvent polarity (ethanol enhances crystallization ), temperature control (60–80°C), and stoichiometric ratios of reactants. Purification often involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Diagnostic signals include the methyl group resonance at δ ~2.5 ppm (for the 2-methyl substituent) and the ethanone carbonyl carbon at δ ~200 ppm .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the ethanone moiety .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (e.g., C₁₀H₁₀N₂O = 174.20 g/mol). High-resolution MS can differentiate isotopic patterns .

Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) with UV-Vis or HPLC quantification. The compound’s logP (~2.1, predicted via ACD/Labs ) suggests moderate lipophilicity, favoring organic solvents like DMSO or ethanol.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. The imidazo ring may hydrolyze under strongly acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Methodological Answer : Regioselective functionalization (e.g., at the pyridine nitrogen or imidazo ring) requires tailored catalysts. For example:

  • Palladium Catalysis : Suzuki-Miyaura coupling at the 5-position can introduce aryl/heteroaryl groups while preserving the ethanone moiety .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., over-acetylation) by minimizing reaction time .
  • By-product Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess reagents and optimize stoichiometry .

Q. What computational strategies predict the bioactivity of this compound against enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2) or GPCRs. Prioritize binding poses with hydrogen bonds to the ethanone oxygen .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Pay attention to π-π stacking between the imidazo ring and aromatic residues .
  • QSAR Models : Train models on imidazo[1,2-a]pyridine derivatives to correlate substituent effects (e.g., methyl vs. nitro groups) with IC₅₀ values .

Q. How do crystallographic data resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Crystal Structure Analysis : Compare hydrogen-bonding networks (e.g., O–H···N interactions in ) with bioassay results. For example, derivatives with stronger intermolecular bonds may exhibit reduced membrane permeability, lowering in vivo efficacy.
  • Polymorph Screening : Use X-ray diffraction to identify polymorphs. A metastable form might show higher solubility but lower thermal stability, impacting pharmacological profiles .

Q. What experimental designs validate the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 μM suggests potential drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone

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